(2,2-Dimethylpropyl)[(3-fluoro-4-methylphenyl)methyl]amine
Overview
Description
The compound is an organic amine, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an alkyl or aryl group . They play a significant role in the production of many pharmaceuticals, polymers, dyes, and chemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a suitable organic compound . The specifics would depend on the exact structures of the reactants .Molecular Structure Analysis
The molecular structure of organic compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid . The exact reactions would depend on the specific structure of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study presents a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, an intermediate in the manufacture of flurbiprofen, highlighting the challenges and advancements in synthetic chemistry techniques. The synthesis involves cross-coupling reactions and addresses the limitations associated with the use of palladium and toxic phenylboronic acid in large-scale production (Qiu et al., 2009).
Environmental Applications
Efficient PFAS Removal by Amine-Functionalized Sorbents : This review critically analyzes the development and application of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. It underscores the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal, suggesting a pathway for environmental remediation technologies (Ateia et al., 2019).
Biomedical Research
Catabolism of Biogenic Amines in Pseudomonas Species : This review focuses on how Pseudomonas species degrade biogenic amines, which are essential for physiological functions in animals, plants, and microorganisms. The findings could lead to biotechnological applications for eliminating biogenic amines from various sources, contributing to biomedical research and applications (Luengo & Olivera, 2020).
Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol : This paper discusses the development of chemosensors for detecting a wide range of analytes, including metal ions and neutral molecules. These chemosensors, based on compounds such as 4-Methyl-2,6-Diformylphenol, demonstrate high selectivity and sensitivity, which are crucial for applications in biomedical fields (Roy, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-2,2-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN/c1-10-5-6-11(7-12(10)14)8-15-9-13(2,3)4/h5-7,15H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUAXLFHWMFAKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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